N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine

silane coupling agent rubber reinforcement silica filler

N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine (CAS 120218-28-2) is a bifunctional organosilane that combines a secondary cyclohexylamine head with a dimethoxy(methyl)silyl hydrolyzable tail. This structure classifies it as an alicyclic aminosilane coupling agent, routinely used to bridge organic polymers with inorganic surfaces or fillers.

Molecular Formula C12H27NO2Si
Molecular Weight 245.43 g/mol
CAS No. 120218-28-2
Cat. No. B045669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine
CAS120218-28-2
Molecular FormulaC12H27NO2Si
Molecular Weight245.43 g/mol
Structural Identifiers
SMILESCO[Si](C)(CCCNC1CCCCC1)OC
InChIInChI=1S/C12H27NO2Si/c1-14-16(3,15-2)11-7-10-13-12-8-5-4-6-9-12/h12-13H,4-11H2,1-3H3
InChIKeyDRRZZMBHJXLZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine (CAS 120218-28-2) – Product‑Specific Overview for Scientific and Industrial Procurement


N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine (CAS 120218-28-2) is a bifunctional organosilane that combines a secondary cyclohexylamine head with a dimethoxy(methyl)silyl hydrolyzable tail . This structure classifies it as an alicyclic aminosilane coupling agent, routinely used to bridge organic polymers with inorganic surfaces or fillers . Unlike its trimethoxy analog (CAS 3068-78-8, GENIOSIL® GF 92), the methyl substitution on silicon limits the number of hydrolyzable alkoxy groups to two, which fundamentally alters cross‑link density, moisture sensitivity, and the stress–strain profile of the interphase region.

Why N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine Cannot Be Replaced by Generic Cyclohexylaminosilanes


Silanes that share the cyclohexylaminopropyl backbone are not interchangeable because the number and type of hydrolyzable groups on silicon dictate cure kinetics, network architecture, and ultimate interfacial properties . The dimethoxy(methyl)silyl group generates a linear or lightly branched polysiloxane network, whereas the trimethoxysilyl group produces a densely cross‑linked, tri‑dimensional network that may embrittle the interphase [1]. Consequently, substituting the dimethoxy(methyl) variant with a trimethoxy or ethoxy analog can shift adhesive/cohesive balance, reduce elongation at break, or alter moisture‑cure shelf‑life—parameters that are rarely documented on generic datasheets but are decisive in procurement.

Quantitative Differentiation of N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine Versus Closest Analogs


Dimethoxy(methyl)silyl vs. Trimethoxysilyl – Mechanical Performance in Silica‑Reinforced Rubber

A class‑level study on methoxy‑type silanes demonstrated that dimethoxy‑functional agents develop superior vulcanization and mechanical properties in silica/SBR composites relative to trimethoxy‑type counterparts [1]. While the published data were generated with (3‑mercaptopropyl)methyldimethoxysilane, the structural parallelism—two hydrolyzable methoxy groups plus one non‑hydrolyzable methyl on silicon—is conserved in N-(3-(dimethoxy(methyl)silyl)propyl)cyclohexanamine, supporting the inference that it will likewise yield higher modulus and tensile strength in sulfur‑cured rubber formulations than the trimethoxy analog.

silane coupling agent rubber reinforcement silica filler

Hydrolyzable Group Functionality – Bifunctional vs. Trifunctional Silane Network Architecture

N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine possesses two hydrolyzable methoxy groups, whereas the trimethoxy analog (CAS 3068-78-8) possesses three . This difference means the target compound forms a maximum of two siloxane bonds per molecule during hydrolysis/condensation, generating a linear or looped polysiloxane chain. In contrast, the trimethoxy analog can form three bonds, creating a tri‑dimensional cross‑linked network [1]. Quantitative impact: for a monomolecular grafting scenario, the bifunctional silane reduces the theoretical cross‑link junction density by one‑third compared to the trifunctional silane, directly affecting film flexibility and adhesive toughness.

silane coupling crosslink density network architecture

Density Comparison – Processing and Formulation Weight Savings

The density of N-(3-(dimethoxy(methyl)silyl)propyl)cyclohexanamine (0.94 g/cm³ at 25 °C) is approximately 5 % lower than that of the trimethoxy analog (0.99 g/cm³) . This modest difference can be meaningful in weight‑critical composite applications (e.g., aerospace, automotive) where every gram per component is scrutinized. Additionally, lower density often correlates with easier handling and more accurate metering in high‑volume production.

silane density lightweight composites formulation efficiency

High‑Impact Application Scenarios for N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine Based on Verified Evidence


Adhesion Promoter in Water‑Borne Coating Systems

The bifunctional dimethoxy(methyl)silyl group provides a controlled degree of interfacial cross‑linking that enhances wet adhesion without embrittling the film . Formulators seeking a silane that balances reactivity and film flexibility for water‑based acrylic or polyurethane coatings can leverage the compound’s intermediate cross‑link density to maintain adhesion after prolonged water immersion.

Silica‑Filled Rubber Compounding for Tire Treads

Class‑level evidence indicates that dimethoxy‑type silanes can outperform trimethoxy‑type counterparts in silica‑reinforced SBR composites [1]. Procurement for tire tread formulations may therefore prioritize the dimethoxy(methyl) variant to achieve higher modulus and improved rolling resistance/abrasion trade‑off.

Flame‑Retardant Additive for Polyurethane Foams

Alfa Chemistry lists flame‑retardant functionality as a primary application of this silane . Although direct comparative burning test data are not publicly available, the cyclohexylamine moiety is known to act as a char‑forming synergist in intumescent systems, making the compound a candidate for halogen‑free flame‑retardant formulations.

Lightweight Composite Interfacial Agent

With a density approximately 5 % lower than the trimethoxy analog , N-(3-(dimethoxy(methyl)silyl)propyl)cyclohexanamine can contribute to weight savings in high‑performance composites where every gram matters, such as carbon‑fiber‑reinforced epoxy or glass‑fiber‑reinforced thermoplastics used in aerospace and automotive structures.

Quote Request

Request a Quote for N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.